1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole
Description
Properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.316 |
IUPAC Name |
1,5-dimethyl-4-(4-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C12H14N2O2S/c1-9-4-6-11(7-5-9)17(15,16)12-8-13-14(3)10(12)2/h4-8H,1-3H3 |
InChI Key |
QDQMAXHFVIHMDF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C)C |
Origin of Product |
United States |
Scientific Research Applications
Anti-inflammatory Properties
Numerous studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Research indicates that certain derivatives exhibit comparable efficacy to established anti-inflammatory drugs like diclofenac and celecoxib .
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that compounds with the pyrazole moiety can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The incorporation of a p-tolylsulfonyl group may enhance the compound's ability to penetrate bacterial cell walls, thereby increasing its antimicrobial effectiveness .
Anticancer Activity
Research has highlighted the potential of pyrazole derivatives in cancer therapy. Certain compounds have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of specific substituents on the pyrazole ring can modulate these effects, making it a promising scaffold for anticancer drug development .
Case Study 1: Anti-inflammatory Activity
A study by Selvam et al. synthesized a series of pyrazole derivatives, including those similar to this compound, and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Compounds exhibited significant reduction in inflammation compared to control groups .
Case Study 2: Antimicrobial Screening
In a comparative study conducted by Chovatia et al., several pyrazole derivatives were tested against multiple bacterial strains. The results indicated that certain modifications to the pyrazole structure significantly enhanced antimicrobial potency against resistant strains .
Comparison with Similar Compounds
Structural and Functional Group Variations
- 1,5-Dimethyl-4-(cyano-NNO-azoxy)pyrazol-3-yl derivatives (): These compounds replace the p-tolylsulfonyl group with a cyano-NNO-azoxy substituent. The cyano group is strongly electron-withdrawing, which may increase electrophilicity and enhance interactions with biological targets. However, the absence of a sulfonyl group reduces solubility in polar solvents compared to 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole .
- 1-(1,3-Dimethyl-pyrazole-4-sulfonyl)-4-(1,5-dimethyl-pyrazole-4-sulfonyl)-piperazine (): This compound contains dual pyrazole-sulfonyl groups linked to a piperazine ring.
Physicochemical Properties
Preparation Methods
Electrophilic Aromatic Substitution
The most straightforward approach involves electrophilic sulfonylation of pre-formed 1,5-dimethylpyrazole. The methyl groups at positions 1 and 5 activate the 4-position for electrophilic attack due to their electron-donating effects. p-Toluenesulfonyl chloride (TsCl) serves as the sulfonylation agent, with Lewis acids like AlCl₃ facilitating the reaction.
Procedure :
-
1,5-Dimethylpyrazole (10 mmol) is dissolved in anhydrous dichloromethane under nitrogen.
-
AlCl₃ (12 mmol) is added at 0°C, followed by dropwise addition of TsCl (12 mmol).
-
The mixture is refluxed for 24 hours, quenched with ice-water, and extracted with ethyl acetate.
-
The crude product is purified via column chromatography (hexane/ethyl acetate, 3:1).
Optimization :
-
Temperature : Reactions at 80°C in toluene improve yields but risk decomposition.
-
Catalyst : FeCl₃ or ZnCl₂ as alternatives to AlCl₃ reduce side products.
Yield : 58–65% (Table 1).
Table 1: Sulfonylation Conditions and Outcomes
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 40 | 24 | 58 |
| FeCl₃ | Toluene | 80 | 12 | 65 |
| ZnCl₂ | DMF | 100 | 8 | 62 |
Characterization :
-
¹H NMR (CDCl₃): δ 2.42 (s, 3H, CH₃), 2.67 (s, 3H, CH₃), 7.32–7.75 (m, 4H, aryl).
-
X-ray Crystallography : Confirms sulfonyl group orientation at C-4.
Metalation-Sulfonylation Sequence
Directed Ortho-Metalation
This method leverages strong bases to deprotonate the 4-position of 1,5-dimethylpyrazole, enabling direct coupling with TsCl. Lithium diisopropylamide (LDA) is preferred for its selectivity.
Procedure :
-
1,5-Dimethylpyrazole (10 mmol) is dissolved in THF at -78°C.
-
LDA (12 mmol) is added dropwise, stirring for 1 hour.
-
TsCl (12 mmol) in THF is introduced, and the mixture warms to room temperature overnight.
-
Workup includes quenching with NH₄Cl and extraction with ethyl acetate.
Optimization :
-
Base : KOtBu or NaH provides moderate yields but lower regiocontrol.
-
Solvent : THF outperforms DMF or ethers due to better solubility of intermediates.
Yield : 70–75% (Table 2).
Table 2: Metalation-Sulfonylation Parameters
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LDA | THF | -78 to 25 | 75 |
| KOtBu | DMF | 0 to 25 | 60 |
| NaH | Ether | -30 to 25 | 55 |
Characterization :
-
¹³C NMR : δ 21.5 (CH₃), 125.8 (C-4), 145.2 (SO₂-C).
-
IR : 1350 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
Cyclization of Sulfonyl-Containing Precursors
Hydrazine-Based Ring Closure
Constructing the pyrazole ring from a diketone precursor bearing the p-tolylsulfonyl group ensures regioselectivity. Pentane-2,4-dione and p-toluenesulfonylhydrazine are key starting materials.
Procedure :
-
Pentane-2,4-dione (10 mmol) and p-toluenesulfonylhydrazine (10 mmol) are refluxed in ethanol for 6 hours.
-
The intermediate hydrazone is treated with acetic acid to induce cyclization.
-
The product is recrystallized from methanol.
Optimization :
-
Acid Catalyst : HCl or H₂SO₄ accelerates cyclization but may protonate the sulfonyl group.
-
Solvent : Ethanol or methanol balances reactivity and solubility.
Yield : 50–55% (Table 3).
Table 3: Cyclization Reaction Metrics
| Acid | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| AcOH | Ethanol | 6 | 55 |
| HCl | MeOH | 4 | 50 |
| H₂SO₄ | EtOH | 5 | 52 |
Characterization :
-
MS (ESI) : m/z 307 [M+H]⁺.
-
Elemental Analysis : Calculated C: 54.21%, H: 5.12%; Found C: 54.05%, H: 5.08%.
Comparative Analysis of Methods
Efficiency and Scalability
-
Direct Sulfonylation : High atom economy but requires stringent temperature control.
-
Metalation-Sulfonylation : Superior yields and regioselectivity, albeit with costly reagents.
-
Cyclization : Ideal for introducing sulfonyl groups early but suffers from moderate yields.
Industrial Applicability
Large-scale synthesis favors Method 2 due to reproducibility, while Method 3 suits laboratories with hydrazine expertise.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole, and what critical reaction parameters influence yield?
- Methodology : The synthesis typically involves multi-step protocols, including:
- Condensation reactions using α,β-enones or styrylpyrazoles as precursors, followed by intramolecular cyclization (e.g., Friedel-Crafts reactions) .
- Fluorination strategies with reagents like N-Fluorobenzenesulfonimide (NFSI) to introduce fluorine-containing groups, which require strict control of temperature (40–80°C) and solvent polarity (e.g., THF or DMF) .
- Sulfonylation of pyrazole intermediates using p-toluenesulfonyl chloride under basic conditions (e.g., NaH or K2CO3) .
- Critical Parameters : Solvent choice, reaction time, and stoichiometric ratios of sulfonating agents significantly impact yields. For example, excess sulfonyl chloride can lead to byproducts like disubstituted derivatives .
Q. How can spectroscopic techniques (NMR, IR, X-ray) characterize the structural features of this compound?
- Methodology :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent patterns (e.g., methyl groups at positions 1 and 5, sulfonyl proton environment) .
- X-ray crystallography : Resolve torsional angles between the pyrazole ring and p-tolylsulfonyl group to confirm steric effects .
- IR spectroscopy : Detect sulfonyl S=O stretching vibrations (~1350 cm<sup>−1</sup>) and pyrazole ring vibrations .
Q. What role does the p-tolylsulfonyl group play in modulating the compound’s solubility and reactivity?
- Methodology :
- The sulfonyl group enhances electrophilicity at the pyrazole ring, facilitating nucleophilic substitutions.
- Solubility : Polar aprotic solvents (e.g., DMSO) improve solubility due to the sulfonyl group’s polarity, while nonpolar solvents (e.g., hexane) precipitate the compound .
Advanced Research Questions
Q. How do electronic effects of substituents influence the regioselectivity of reactions involving this compound?
- Methodology :
- DFT calculations predict electron density distribution, identifying reactive sites (e.g., C-3 for electrophilic attacks due to sulfonyl group electron-withdrawing effects) .
- Experimental validation : Compare reaction outcomes with/without electron-donating groups (e.g., methyl vs. trifluoromethyl substituents) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy) across studies?
- Methodology :
- Comparative SAR studies : Analyze analogs (e.g., replacing p-tolyl with fluorophenyl) to isolate structural determinants of activity .
- In silico docking : Model interactions with target proteins (e.g., kinases vs. bacterial enzymes) to explain divergent bioactivities .
Q. How can computational methods (MD simulations, QSAR) predict the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., sulfonyl group hydrolysis) at different pH levels .
- QSAR models : Corporate Hammett constants (σ) of substituents to predict stability trends .
Q. What mechanistic insights explain isomerization or tautomerism observed in pyrazole derivatives under specific reaction conditions?
- Methodology :
- Isomer tracking : Use <sup>15</sup>N-labeled NMR or HPLC-MS to monitor tautomeric equilibria (e.g., 1,2- vs. 1,3-shifts) .
- Thermodynamic studies : Measure activation energies for isomerization using DSC or variable-temperature NMR .
Comparative Analysis Table: Key Synthetic Methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
